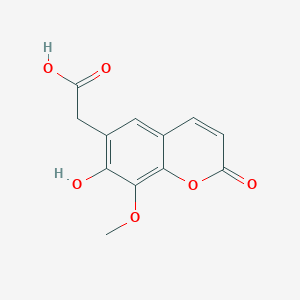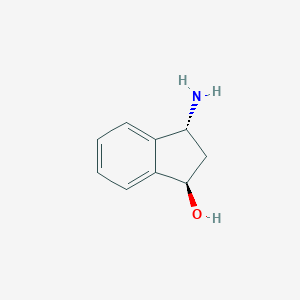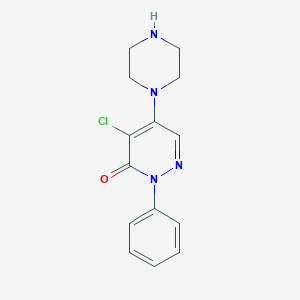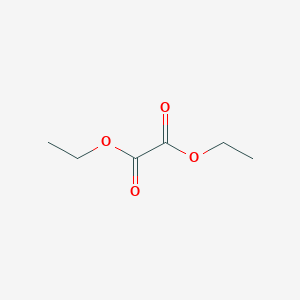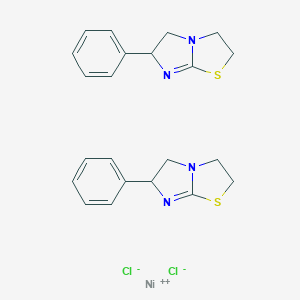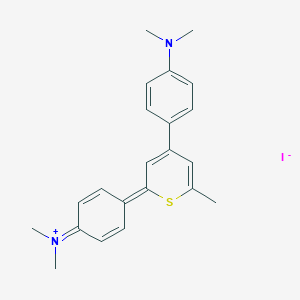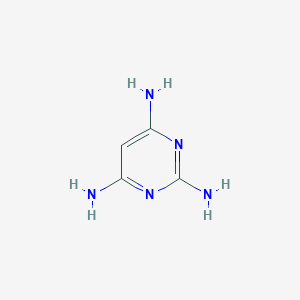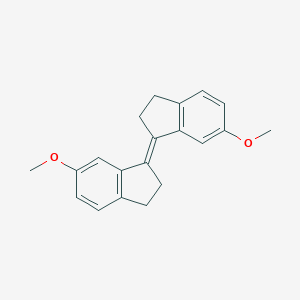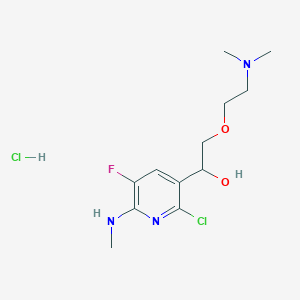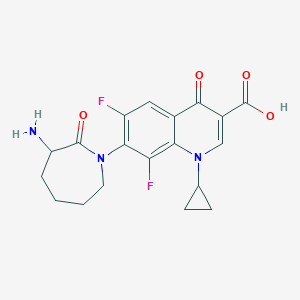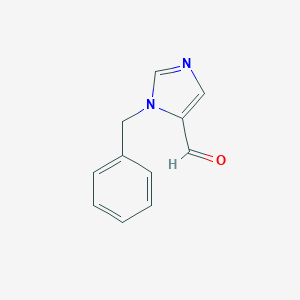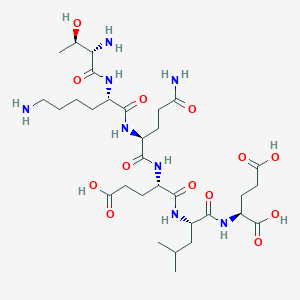
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid, also known as TKKELG, is a synthetic peptide that has gained attention in scientific research due to its unique structure and potential applications. This peptide is composed of six amino acids and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid is not fully understood. It is believed to interact with cell membranes and disrupt their structure, leading to cell death. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may also bind to specific receptors on cells and modulate their signaling pathways.
Effets Biochimiques Et Physiologiques
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has been shown to have antimicrobial properties against a variety of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may have potential applications in the treatment of bacterial infections and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has several advantages for use in lab experiments. It is stable and can be synthesized in large quantities using SPPS. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid is also relatively inexpensive compared to other peptides. However, Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has limitations in terms of its solubility and stability in aqueous solutions. It may also have limited bioavailability in vivo.
Orientations Futures
There are several future directions for research on Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid. Further studies are needed to fully understand its mechanism of action and potential applications. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may have potential as a drug delivery system for targeted therapies. It may also have applications in the development of new antibiotics. Additionally, Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may have potential as a biomarker for certain diseases. Further research is needed to explore these potential applications.
In conclusion, Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid is a synthetic peptide that has potential applications in various fields of research. Its unique structure and potential applications make it an interesting area of study. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain immobilized on a solid support. The process is automated and allows for the production of large quantities of peptides. SPPS is the most commonly used method for synthesizing Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid.
Applications De Recherche Scientifique
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has been studied for its potential applications in various fields of research. It has been shown to have antimicrobial properties and may be useful in the development of new antibiotics. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has also been studied for its potential use as a drug delivery system. Its unique structure allows it to bind to specific receptors and transport drugs to targeted cells.
Propriétés
Numéro CAS |
149309-75-1 |
|---|---|
Nom du produit |
Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid |
Formule moléculaire |
C31H54N8O13 |
Poids moléculaire |
746.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C31H54N8O13/c1-15(2)14-21(29(49)38-20(31(51)52)9-12-24(44)45)39-28(48)19(8-11-23(42)43)36-27(47)18(7-10-22(33)41)35-26(46)17(6-4-5-13-32)37-30(50)25(34)16(3)40/h15-21,25,40H,4-14,32,34H2,1-3H3,(H2,33,41)(H,35,46)(H,36,47)(H,37,50)(H,38,49)(H,39,48)(H,42,43)(H,44,45)(H,51,52)/t16-,17+,18+,19+,20+,21+,25+/m1/s1 |
Clé InChI |
AHORWZXIPMYYSS-ZZSRRFTASA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Séquence |
TKQELE |
Synonymes |
TE-6 peptide Thr-Lys-Gln-Glu-Leu-Glu threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



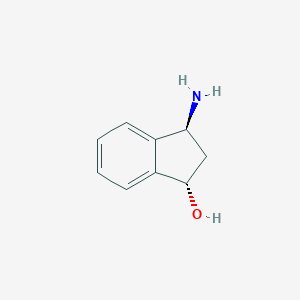
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)
